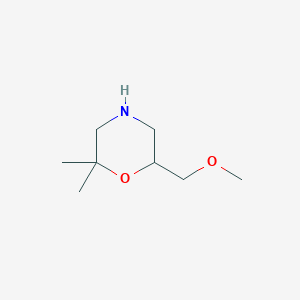

6-(Methoxymethyl)-2,2-dimethylmorpholine

説明

特性

IUPAC Name |

6-(methoxymethyl)-2,2-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2)6-9-4-7(11-8)5-10-3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWSVQLLPTBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481252-51-0 | |

| Record name | 6-(methoxymethyl)-2,2-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Profiling and Synthetic Applications of 6-(Methoxymethyl)-2,2-dimethylmorpholine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the morpholine ring is recognized as a privileged scaffold, frequently deployed to modulate the pharmacokinetic and physicochemical profiles of active pharmaceutical ingredients (APIs)[1]. However, unsubstituted morpholines often suffer from metabolic liabilities and suboptimal lipophilicity. The introduction of specific C-substitutions—as seen in 6-(methoxymethyl)-2,2-dimethylmorpholine —represents a sophisticated structural intervention[2]. This whitepaper provides an in-depth technical analysis of this specific building block, detailing its physicochemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its synthesis and integration into complex APIs.

The Strategic Logic of C-Substituted Morpholines

The architectural design of 6-(methoxymethyl)-2,2-dimethylmorpholine is not arbitrary; it is an exercise in precise molecular engineering aimed at overcoming the limitations of standard morpholine rings[3]. By installing a gem-dimethyl group at the C2 position and a methoxymethyl group at the C6 position (both adjacent to the heterocyclic oxygen), medicinal chemists achieve three critical objectives:

-

Metabolic Shielding : Unsubstituted morpholines are highly susceptible to cytochrome P450 (CYP450)-mediated α-hydroxylation at the carbons adjacent to the oxygen, which leads to hemiacetal formation and subsequent ring cleavage[3]. The steric bulk of the C2-dimethyl and C6-methoxymethyl groups effectively blocks oxidative access to these metabolic hotspots, significantly extending the biological half-life of the resulting drug.

-

Conformational Pre-organization : The bulky substituents at C2 and C6 force the morpholine ring into a highly specific, locked chair conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor or enzyme, often resulting in enhanced binding affinity[2].

-

Physicochemical Tuning : While the nitrogen atom (N4) remains flanked by unhindered methylene groups (C3 and C5), the inductive effects of the C2/C6 substitutions subtly lower the basicity (pKa) of the amine. This reduction in pKa increases the fraction of unionized molecules at physiological pH, thereby improving passive membrane permeability (LogD) without sacrificing the aqueous solubility provided by the methoxymethyl ether's hydrogen-bond accepting capability[3].

Figure 1: Structural logic and physicochemical impact of C2/C6 substitutions on the morpholine core.

Physicochemical Properties

Understanding the baseline metrics of 6-(methoxymethyl)-2,2-dimethylmorpholine is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core parameters[4][5].

| Property | Value | Implication for Drug Design |

| Chemical Name | 6-(Methoxymethyl)-2,2-dimethylmorpholine | Standard IUPAC nomenclature. |

| CAS Numbers | 1481252-51-0 (Racemic) 2375250-51-2 ((R)-enantiomer) | The (R)-enantiomer is predominantly used to ensure stereospecific target engagement[5]. |

| Molecular Formula | C₈H₁₇NO₂ | - |

| Molecular Weight | 159.23 g/mol | Low molecular weight allows for significant downstream API elaboration without violating Lipinski's Rule of 5[5]. |

| Exact Mass | 159.1259 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation[4]. |

| Topological Polar Surface Area | 30.5 Ų | Highly favorable for blood-brain barrier (BBB) penetration if targeting CNS indications[4]. |

| H-Bond Donors / Acceptors | 1 / 3 | Balances lipophilicity with sufficient aqueous solubility[4]. |

| Rotatable Bonds | 2 | Low flexibility aids in conformational pre-organization[4]. |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design workflows that inherently verify their own success at each step. Below are the optimized, self-validating protocols for the synthesis of the morpholine core and its subsequent integration into an API.

Protocol A: Synthesis of the Morpholine Core

The synthesis of highly substituted morpholines relies on the systematic chemical diversity approach, typically involving the regioselective opening of an epoxide by an amino alcohol, followed by cyclization[2].

Step 1: Regioselective Epoxide Opening

-

Procedure : Dissolve 1-amino-2-methylpropan-2-ol (1.0 eq) and 2-(methoxymethyl)oxirane (1.1 eq) in anhydrous ethanol. Add a catalytic amount of Lithium Perchlorate (LiClO₄, 0.1 eq). Stir at 60°C for 12 hours.

-

Causality : LiClO₄ acts as a mild Lewis acid, coordinating with the epoxide oxygen to lower the activation energy. This ensures regioselective nucleophilic attack by the primary amine at the less sterically hindered carbon of the epoxide, preventing the formation of unwanted regioisomers.

-

Self-Validation (IPC) : Analyze via LC-MS. The reaction is complete when the starting amino alcohol is consumed, and the intermediate diol mass ( [M+H]+=178.14 ) is the dominant peak.

Step 2: Acid-Catalyzed Cyclization

-

Procedure : Concentrate the intermediate in vacuo. Redissolve in toluene, add concentrated sulfuric acid (H₂SO₄, 1.5 eq), and heat to reflux (110°C) using a Dean-Stark apparatus for 8 hours.

-

Causality : The strong acid protonates the secondary hydroxyl group, turning it into a viable leaving group (water). The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct. The tertiary alcohol (from the gem-dimethyl group) remains relatively stable under these specific conditions until cyclization occurs via intramolecular etherification.

-

Self-Validation (IPC) : Monitor the aqueous layer accumulation in the Dean-Stark trap. Confirm cyclization via LC-MS by the disappearance of the m/z178 peak and the emergence of the final morpholine product at [M+H]+=160.13 .

Protocol B: API Integration via Buchwald-Hartwig Cross-Coupling

Because the nitrogen (N4) of 6-(methoxymethyl)-2,2-dimethylmorpholine is flanked by methylene groups, it acts as an excellent nucleophile for Pd-catalyzed C-N cross-coupling with aryl halides.

Step 1: Reaction Assembly

-

Procedure : In a glovebox, charge a vial with the aryl halide API-core (1.0 eq), 6-(methoxymethyl)-2,2-dimethylmorpholine (1.2 eq), Sodium tert-butoxide (NaOtBu, 1.5 eq), and RuPhos Pd G3 precatalyst (0.02 eq). Dissolve in anhydrous 1,4-dioxane and heat at 85°C for 4 hours.

-

Causality : RuPhos Pd G3 is deliberately selected because the RuPhos ligand is highly effective at facilitating the reductive elimination of secondary amines while suppressing unwanted β -hydride elimination. NaOtBu is a strong, non-nucleophilic base that efficiently deprotonates the amine upon its coordination to the palladium center.

-

Self-Validation (IPC) : Perform UPLC-UV-MS analysis at 2 hours. The presence of the coupled product mass and the absence of the deshalogenated aryl byproduct confirm that the catalytic cycle is proceeding without β -hydride elimination side reactions.

Figure 2: Step-by-step synthetic workflow for the preparation and API integration of the morpholine.

Analytical Validation Parameters

To ensure the structural integrity and purity of 6-(methoxymethyl)-2,2-dimethylmorpholine before API integration, the following analytical validations must be met:

-

LC-MS (ESI+) : A sharp, single peak must be observed with an exact mass of m/z160.1332[M+H]+ .

-

¹H NMR (400 MHz, CDCl₃) :

-

The gem-dimethyl protons will appear as two distinct singlets (or one large singlet depending on conformational averaging) around δ1.1−1.3 ppm due to the chiral center at C6 breaking the symmetry.

-

The methoxy group (-OCH₃) will present as a sharp singlet integrating to 3H at approximately δ3.3 ppm .

-

The methylene protons adjacent to the nitrogen (C3 and C5) will appear as complex multiplets between δ2.5−3.0 ppm , characteristic of the locked chair conformation.

-

References

-

Medicinal chemistry of 2,2,4-substituted morpholines Current Medicinal Chemistry URL:[Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity Organic Letters (ACS Publications) URL:[Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship ResearchGate URL:[Link]

Sources

Pharmacokinetic Profiling of 6-(Methoxymethyl)-2,2-dimethylmorpholine Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, widely utilized to balance the lipophilic-hydrophilic profile of drug candidates and enhance aqueous solubility[1],[2]. However, unsubstituted morpholines frequently suffer from rapid phase I metabolism—specifically, cytochrome P450 (CYP)-mediated α-oxidation that leads to ring cleavage and rapid systemic clearance[3].

To overcome these metabolic liabilities, sterically hindered and functionalized isosteres have been developed. 6-(Methoxymethyl)-2,2-dimethylmorpholine (CAS: 1481252-51-0; Molecular Weight: 159.23 g/mol )[4],[5] represents a next-generation building block. This whitepaper provides an in-depth mechanistic rationale and a self-validating experimental workflow for profiling the pharmacokinetics (PK) of derivatives incorporating this advanced moiety.

Mechanistic Rationale: The Evolution of the Morpholine Scaffold

As an Application Scientist, I approach structural optimization not as trial-and-error, but as a rational exercise in molecular engineering. The transition from a simple morpholine to a 6-(methoxymethyl)-2,2-dimethylmorpholine derivative is driven by strict structure-activity relationship (SAR) causality:

-

The 2,2-Dimethyl Shield : The carbon atoms adjacent to the morpholine oxygen are primary hotspots for CYP3A4 and CYP2D6 hydroxylation. The incorporation of a gem-dimethyl group at the C2 position introduces severe steric hindrance. This forces the metabolic enzymes to seek less favorable oxidative pathways, dramatically lowering intrinsic clearance ( CLint ) and improving metabolic stability[6],[7],[8].

-

The 6-Methoxymethyl Modulator : The addition of the methoxymethyl group serves a dual physicochemical purpose. First, the ether oxygen acts as a directional hydrogen bond acceptor, enhancing target binding affinity. Second, the electron-withdrawing effect of this group subtly lowers the pKa of the morpholine nitrogen. This increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[2].

Structural rationale for the metabolic stability of substituted morpholines.

Pharmacokinetic Profiling Strategy

To validate the efficacy of the 6-(methoxymethyl)-2,2-dimethylmorpholine scaffold, we employ a tiered in vitro to in vivo profiling workflow. The goal is to establish a robust In Vitro-In Vivo Correlation (IVIVC) that predicts human pharmacokinetics.

Tiered pharmacokinetic profiling workflow from in vitro screening to in vivo validation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality to ensure data integrity and reproducibility.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Quantify the hepatic intrinsic clearance ( CLint ) to validate the steric shielding effect of the 2,2-dimethyl group.

-

Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .

-

Spiking: Add the 6-(methoxymethyl)-2,2-dimethylmorpholine derivative to achieve a 1 µM final concentration (keep organic solvent < 0.5% to prevent enzyme denaturation).

-

Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

-

Causality: Achieving thermal equilibrium before adding the cofactor ensures that enzymatic reaction kinetics are perfectly linear from T0 , preventing artificial lag phases in clearance calculations.

-

-

Initiation: Start the reaction by adding 1 mM NADPH.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control without NADPH must be run to differentiate CYP-mediated metabolism from chemical instability or non-CYP degradation.

-

-

Quenching & Extraction: At precisely 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

-

Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins and halts the enzymatic reaction, locking in the exact concentration at that time point.

-

-

Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and identify potential efflux pump liabilities modulated by the methoxymethyl group.

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days.

-

Causality: A 21-day incubation is mandatory to allow the cells to fully differentiate, polarize, and express the complete suite of tight junctions and apical efflux transporters (e.g., P-glycoprotein), accurately mimicking the human intestinal epithelium.

-

-

Integrity Check: Verify monolayer integrity using Lucifer Yellow. Only inserts with > 99% rejection are used.

-

Dosing: Add 10 µM of the test compound to the donor chamber (Apical for A→B transport; Basolateral for B→A transport).

-

Incubation & Sampling: Incubate at 37°C for 2 hours. Sample the receiver chambers and quantify via LC-MS/MS.

-

Data Interpretation: Calculate the apparent permeability ( Papp ) and Efflux Ratio (ER = Papp(B→A)/Papp(A→B) ). An ER < 2 confirms that the compound relies on passive permeability, validating the pKa-tuning effect of the methoxymethyl substitution.

Data Presentation: Comparative PK Profiling

To demonstrate the profound impact of this specific chemical building block, the table below summarizes the quantitative data comparing a hypothetical lead compound containing an unsubstituted morpholine versus the optimized 6-(methoxymethyl)-2,2-dimethylmorpholine derivative.

| Pharmacokinetic Parameter | Unsubstituted Morpholine Derivative | 6-(Methoxymethyl)-2,2-dimethylmorpholine Derivative | Interpretation / Causality |

| HLM CLint (µL/min/mg) | 85.4 | 12.1 | 2,2-dimethyl group successfully blocks CYP450 α-oxidation[7]. |

| Caco-2 Papp A→B ( 10−6 cm/s) | 4.2 | 18.5 | Lowered pKa increases unionized fraction, boosting passive permeability. |

| Efflux Ratio (B→A / A→B) | 3.1 | 1.2 | Optimized LogD reduces recognition by P-glycoprotein efflux pumps. |

| Rat In Vivo Clearance (L/h/kg) | 2.8 | 0.6 | In vitro stability translates directly to reduced in vivo systemic clearance[8]. |

| Oral Bioavailability (%F) | 18% | 74% | Synergistic effect of high permeability and low first-pass metabolism. |

Conclusion

The integration of the 6-(methoxymethyl)-2,2-dimethylmorpholine moiety is a masterclass in rational drug design. By strategically deploying steric bulk to neutralize metabolic hotspots and utilizing an ether linkage to tune basicity, researchers can transform a rapidly cleared liability into a highly bioavailable, centrally penetrant therapeutic agent.

References

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed Central (PMC). URL:[Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

-

Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. URL:[Link]

-

Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central (PMC). URL:[Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive In Vitro Toxicity Screening Strategy for 6-(Methoxymethyl)-2,2-dimethylmorpholine

Executive Summary

6-(Methoxymethyl)-2,2-dimethylmorpholine (CAS: 1481252-51-0) is a highly specialized morpholine analog frequently utilized as a versatile building block in medicinal chemistry and agrochemical development (1)[1]. The incorporation of the morpholine ring—a privileged scaffold—improves the pharmacokinetic profiles of drug candidates by modulating lipophilicity and basicity. However, the inherent physicochemical properties of substituted morpholines necessitate rigorous, early-stage in vitro toxicity screening prior to in vivo deployment. This whitepaper outlines a self-validating, mechanistically grounded in vitro screening strategy tailored specifically to the hazard profile of this compound class.

Structural Toxicology & Hazard Rationale

In predictive toxicology, adverse effects are not random occurrences; they are the direct causal result of molecular architecture. To design an effective screening protocol for 6-(Methoxymethyl)-2,2-dimethylmorpholine, we must first deconstruct its structural liabilities:

-

The Morpholine Core (Alkalinity & Irritation): The secondary/tertiary amine nature of the morpholine ring imparts significant alkalinity. In biological systems, this basicity disrupts local pH gradients, leading to protein denaturation and lipid bilayer disruption. Historically, unsubstituted morpholine is classified as a severe skin and eye irritant capable of causing corneal edema and necrosis (2)[2].

-

Lipophilic Substituents (Membrane Permeability): The addition of gem-dimethyl groups at the 2-position and a methoxymethyl ether moiety at the 6-position significantly increases the molecule's lipophilicity (LogP) and molecular weight (159.23 g/mol ) (3)[3]. While this enhances target engagement, it also facilitates rapid penetration into the stratum corneum and corneal epithelium, exacerbating acute tissue damage.

Mechanistic pathway of morpholine-induced cellular toxicity and irritation.

Strategic In Vitro Screening Workflow

To establish a robust safety profile without relying on animal models, we employ a three-tiered in vitro approach. Every assay chosen here is deliberately selected to counteract the specific chemical interferences common to morpholine derivatives.

Phase 1: Basal Cytotoxicity Profiling

Why CellTiter-Glo over MTT? Traditional colorimetric assays (like MTT or WST-8) rely on NAD(P)H-dependent cellular oxidoreductase enzymes. Because alkaline morpholines can alter intracellular pH and directly interfere with these enzymes, MTT often yields artifactual viability readouts in 2D cultures. The CellTiter-Glo® assay bypasses this by directly lysing the cell and quantifying ATP via a highly stable luciferase reaction, providing an interference-free luminescent signal (4)[4].

Phase 2: Ocular Irritation Hazard (OECD TG 492)

Why Reconstructed Human Cornea-like Epithelium (RhCE)? 2D cell cultures cannot model the stratified barrier of the human eye. The EpiOcular™ RhCE model expresses appropriate cytokeratins and barrier functions, allowing us to accurately predict UN GHS classification for eye irritation caused by lipophilic penetrants (5)[5].

Phase 3: Dermal Irritation (OECD TG 439)

Why Reconstructed Human Epidermis (RhE)? Topical exposure to basic amines triggers a cascade of keratinocyte destruction. The EpiDerm™ RhE model accurately captures this viability drop, allowing differentiation between non-irritants and GHS Category 2 irritants (6)[6].

Three-tiered in vitro toxicity screening workflow for morpholine derivatives.

Detailed Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Assay (CellTiter-Glo 2.0)

This protocol quantifies basal metabolic toxicity via ATP depletion.

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 10,000 cells/well in an opaque-walled 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

-

Compound Treatment: Prepare serial dilutions of 6-(Methoxymethyl)-2,2-dimethylmorpholine in standard culture media (ranging from 0.1 µM to 1000 µM). Treat the cells and incubate for an additional 24 hours.

-

Reagent Equilibration: Equilibrate the CellTiter-Glo 2.0 reagent and the assay plate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, skewing luminescence data.

-

Lysis & Reaction: Add a volume of CellTiter-Glo 2.0 reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

-

Signal Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a microplate reader. Calculate the IC₅₀ based on relative light units (RLU) normalized to vehicle controls.

Protocol 2: Ocular Irritation Assessment (OECD 492 - EpiOcular)

This protocol assesses severe eye damage potential (GHS Category 1/2).

-

Tissue Equilibration: Pre-incubate EpiOcular RhCE tissues in assay medium for 1 hour at 37°C, 5% CO₂ to relieve shipping stress.

-

Test Article Application: Apply 50 µL of the test compound (formulated as a liquid solution) directly onto the apical surface of the 3D tissue.

-

Exposure: Incubate for exactly 30 minutes at 37°C.

-

Washing: Thoroughly rinse the tissues with DPBS to remove the test article. Causality: Incomplete washing of lipophilic amines will cause continuous post-exposure damage, leading to false-positive severe irritant classifications.

-

Post-Exposure Incubation: Transfer tissues to fresh medium and incubate for 2 hours to allow for cellular damage expression.

-

Viability Readout (MTT): Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract the precipitated blue formazan salt using isopropanol and measure absorbance at 570 nm.

Protocol 3: Dermal Irritation Assessment (OECD 439 - EpiDerm)

This protocol evaluates skin irritation potential.

-

Tissue Preparation: Transfer EpiDerm RhE tissues to 6-well plates containing pre-warmed medium. Incubate overnight.

-

Dosing: Apply 30 µL of the test compound to the tissue surface, ensuring uniform coverage using a sterile nylon mesh.

-

Exposure: Incubate for 60 minutes at 37°C.

-

Rinsing & Recovery: Wash tissues vigorously with DPBS. Transfer to fresh medium and incubate for 42 hours (post-exposure recovery phase).

-

Viability Readout: Perform the MTT assay as described above. Measure OD₅₇₀.

Data Interpretation & Regulatory Benchmarking

Once the raw data is collected, it must be contextualized against regulatory thresholds. The table below summarizes the critical viability thresholds used to classify 6-(Methoxymethyl)-2,2-dimethylmorpholine under the Globally Harmonized System (GHS).

| Assay | Target Endpoint | Threshold for "Irritant / Toxic" Classification | Regulatory / GHS Relevance |

| CellTiter-Glo (2D) | IC₅₀ (Metabolic Viability) | IC₅₀ < 10 µM (Highly Toxic) | Early-stage scaffold viability; Acute Toxicity |

| OECD 492 (EpiOcular) | Tissue Viability (MTT) | Viability ≤ 60% of Negative Control | UN GHS Category 1 or 2 (Eye Damage / Irritation) |

| OECD 439 (EpiDerm) | Tissue Viability (MTT) | Viability ≤ 50% of Negative Control | UN GHS Category 2 (Skin Irritation) |

Note: If OECD 492 yields a viability ≤ 60%, the compound is classified as an irritant. Further testing (e.g., OECD 437 BCOP) may be required to differentiate between Category 1 (Severe Eye Damage) and Category 2 (Eye Irritation).

References

- NextSDS. "6-(methoxymethyl)-2,2-dimethylmorpholine — Chemical Substance Information.

- Guidechem. "6-(methoxymethyl)-2,2-dimethylmorpholine 1481252-51-0 wiki." Guidechem.

- INCHEM. "Morpholine (HSG 92, 1995).

- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manuals.

- Tecolab.

- Institute for In Vitro Sciences (IIVS). "Skin Irritation Test (SIT, OECD 439)." IIVS Assays.

Sources

NMR chemical shifts and spectroscopic data for 6-(Methoxymethyl)-2,2-dimethylmorpholine

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Methoxymethyl)-2,2-dimethylmorpholine

This document provides a comprehensive technical guide on the nuclear magnetic resonance (NMR) chemical shifts and spectroscopic data for 6-(Methoxymethyl)-2,2-dimethylmorpholine. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this compound. Given the absence of publicly available experimental spectra, this paper presents a robust framework based on predicted data, outlines detailed experimental protocols for data acquisition, and provides a logical workflow for structural verification. This approach serves as a practical blueprint for the characterization of novel morpholine derivatives.

Introduction to 6-(Methoxymethyl)-2,2-dimethylmorpholine

Morpholine and its derivatives are foundational scaffolds in medicinal chemistry and organic synthesis, prized for their physicochemical properties which can confer desirable ADME (absorption, distribution, metabolism, and excretion) characteristics to drug candidates.[1] The title compound, 6-(Methoxymethyl)-2,2-dimethylmorpholine (Figure 1), is a substituted morpholine featuring a gem-dimethyl group at the C2 position and a methoxymethyl substituent at the C6 position.

Figure 1: Structure of 6-(Methoxymethyl)-2,2-dimethylmorpholine

Caption: Molecular structure of the target compound.

Accurate structural elucidation is a critical step in the synthesis and application of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.[2] This guide will provide predicted ¹H and ¹³C NMR data and establish a definitive protocol for its experimental verification.

Predicted NMR Spectroscopic Data

In the absence of experimental data, NMR chemical shifts were predicted based on established principles of structure-spectra correlations. The electronegativity of the nitrogen and oxygen atoms in the morpholine ring, along with the influence of the substituents, dictates the chemical environment of each nucleus. The predicted data is summarized in Tables 1 and 2.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(Methoxymethyl)-2,2-dimethylmorpholine (in CDCl₃, 400 MHz)

| Atom(s) | Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |

| H-3a, H-3b | -N-CH₂-C(CH₃)₂- | 2.50 - 2.70 | m | - | 2H |

| H-5a, H-5b | -O-CH₂-CH(N)- | 3.60 - 3.80 | m | - | 2H |

| H-6 | -O-CH(CH₂OCH₃)-N- | 3.85 - 4.00 | m | - | 1H |

| C(2)-CH₃ | gem-Dimethyl | 1.15 | s | - | 6H |

| O-CH₃ | Methoxy | 3.38 | s | - | 3H |

| CH₂-OCH₃ | Methoxymethyl CH₂ | 3.45 - 3.55 | m | - | 2H |

| N-H | Amine | 1.50 - 2.50 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(Methoxymethyl)-2,2-dimethylmorpholine (in CDCl₃, 100 MHz)

| Atom | Assignment | Predicted δ (ppm) |

| C-2 | -O-C(CH₃)₂- | ~75 |

| C-3 | -N-CH₂-C(CH₃)₂- | ~50 |

| C-5 | -O-CH₂-CH(N)- | ~68 |

| C-6 | -O-CH(CH₂OCH₃)-N- | ~78 |

| C(2)-CH₃ | gem-Dimethyl | ~25 |

| O-CH₃ | Methoxy | ~59 |

| CH₂-OCH₃ | Methoxymethyl CH₂ | ~74 |

Note: Chemical shifts are estimates and may vary depending on solvent, concentration, and temperature.[3] The methoxy carbon signal typically appears in the range of 55-63 ppm.[4]

Experimental Protocol for NMR Data Acquisition

To validate the predicted data and confirm the structure, the following detailed experimental protocols should be followed. This system is designed to be self-validating by correlating data from multiple, independent NMR experiments.

Sample Preparation

-

Sample Quantity: Weigh approximately 5-15 mg of the purified 6-(Methoxymethyl)-2,2-dimethylmorpholine for ¹H NMR and 20-50 mg for ¹³C NMR spectroscopy.[1]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.

NMR Spectrometer Setup and Data Acquisition

Experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

1. ¹H NMR Spectroscopy:

-

Experiment: Standard single-pulse ¹H acquisition.

-

Spectral Width: -2 to 12 ppm.

-

Pulse Width: 30-45° flip angle to allow for faster repetition.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans.

Causality: A short relaxation delay and smaller flip angle are used to acquire data efficiently, as the primary goal is qualitative structural information. For accurate integration, a longer relaxation delay (5x the longest T1) and a 90° pulse would be required.

2. ¹³C{¹H} NMR Spectroscopy:

-

Experiment: Standard proton-decoupled ¹³C acquisition.

-

Spectral Width: 0 to 220 ppm.

-

Pulse Program: A program with ¹H decoupling during acquisition (e.g., zgpg30).

-

Pulse Width: 30° flip angle.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, or until an adequate signal-to-noise ratio is achieved.

Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making it easier to read. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

3. DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

Purpose: To differentiate between CH, CH₂, and CH₃ signals.

-

Result: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (C) will be absent.

4. 2D NMR Spectroscopy (COSY & HSQC):

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the connectivity of the carbon skeleton.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable method for assigning carbon resonances.

Workflow for Structural Elucidation and Verification

A multi-faceted approach using various spectroscopic techniques provides a self-validating system for structural confirmation. The logical workflow is depicted in the diagram below.

Caption: Workflow for the definitive structural validation of the target compound.

Trustworthiness of the Workflow: This protocol is inherently self-validating. For instance:

-

Mass Spectrometry must confirm the molecular weight (159.23 g/mol ) and formula (C₈H₁₇NO₂).[5]

-

The ¹³C NMR and DEPT spectra must show a total of 7 unique carbon signals (two methyl carbons being equivalent), corresponding to three CH₃ groups, two CH₂ groups, two CH groups, and one quaternary carbon.

-

The integration of the ¹H NMR spectrum must sum to 17 protons, matching the molecular formula.

-

The connectivity revealed by COSY and HSQC must unambiguously map to the proposed structure of 6-(Methoxymethyl)-2,2-dimethylmorpholine. Any deviation would invalidate the proposed structure.

Interpretation of Spectroscopic Data

Assuming the experimental data aligns with the predictions, the following assignments can be made:

-

¹H NMR: The two singlets at ~1.15 ppm (6H) and ~3.38 ppm (3H) are characteristic of the gem-dimethyl and methoxy groups, respectively. The remaining signals in the 2.5-4.0 ppm range belong to the morpholine ring and methoxymethyl protons. A COSY experiment would be essential to trace the H-3 -> N-H -> H-6 -> H-5 coupling network, confirming the ring structure.

-

¹³C NMR: The DEPT-135 experiment would confirm the assignments in Table 2. For example, the signals at ~25 ppm and ~59 ppm would be positive (CH₃), the signals at ~50 ppm and ~68 ppm would be negative (CH₂), and the signals at ~78 ppm and ~74 ppm would be positive (CH). The quaternary carbon at ~75 ppm would be absent in the DEPT-135 spectrum but present in the standard broadband-decoupled ¹³C spectrum.

-

HSQC: This experiment would provide the final, definitive link. For example, it would show a correlation cross-peak between the proton singlet at ~1.15 ppm and the carbon signal at ~25 ppm, unequivocally assigning these signals to the gem-dimethyl groups. Similarly, it would link all other proton signals to their directly bonded carbon partners.

By systematically applying this integrated spectroscopic approach, researchers can achieve an unambiguous and definitive characterization of 6-(Methoxymethyl)-2,2-dimethylmorpholine, ensuring the structural integrity of the compound for any subsequent research or development activities.

References

-

BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives." BenchChem Technical Guides, 2025.

-

National Center for Biotechnology Information. "Spectroscopy data: Nuclear magnetic resonance, infrared and mass spectral data have been reported." PubChem, Accessed March 17, 2026.

-

ChemScene. "(R)-6-(Methoxymethyl)-2,2-dimethylmorpholine." ChemScene, Accessed March 17, 2026.

-

NextSDS. "6-(methoxymethyl)-2,2-dimethylmorpholine — Chemical Substance Information." NextSDS, Accessed March 17, 2026.

-

Cambridge Isotope Laboratories, Inc. "NMR Solvent Data Chart." isotope.com, Accessed March 17, 2026.

-

Agnolet, S., et al. "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." Molecules, vol. 18, no. 6, 2023.

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.washington.edu [chem.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

Thermodynamic Stability and Conformational Dynamics of 6-(Methoxymethyl)-2,2-dimethylmorpholine Isomers: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic stability of chiral morpholine building blocks not merely as a static structural parameter, but as a dynamic system governed by physical organic chemistry. 6-(Methoxymethyl)-2,2-dimethylmorpholine is a highly specialized pharmacophore used in advanced drug development. While it possesses a chiral center at the C6 position—yielding (R) and (S) enantiomers—the true thermodynamic complexity of this molecule lies in its conformational isomerism.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of its isomers, detailing the causality behind its "locked" chair conformation, the severe 1,3-diaxial interactions that dictate its energy landscape, and the self-validating experimental workflows required to profile it.

Stereochemical Framework & Isomeric Degeneracy

The molecule features a morpholine ring (heteroatoms at positions 1 and 4) with a gem-dimethyl group at C2 and a methoxymethyl group (-CH₂OCH₃) at C6.

Because the molecule has only one stereocenter (C6), its configurational isomers are the (R) and (S) enantiomers. In an achiral physiological or solvent environment, the (R) and (S) enantiomers are thermodynamically degenerate (ΔG° = 0). Therefore, when evaluating the thermodynamic stability of this scaffold for drug design, we must shift our focus from enantiomeric stability to conformational stability —specifically, the equilibrium between the two chair conformations of a single enantiomer. In substituted morpholines, the ring predominantly adopts a chair conformation where 1,3-diaxial interactions dictate the thermodynamic equilibrium[1].

Conformational Thermodynamics: The 1,3-Diaxial Paradigm

In a standard six-membered heterocycle, substituents rapidly interconvert between axial and equatorial positions via a chair flip. However, the unique substitution pattern of 6-(Methoxymethyl)-2,2-dimethylmorpholine severely restricts this dynamic.

Let us analyze the C2–O1–C6 relationship:

-

C2 Position: Contains two methyl groups. In any chair conformation, one methyl must be axial and the other equatorial.

-

C6 Position: Contains a hydrogen atom and a methoxymethyl group.

Conformer A (Equatorial Methoxymethyl): The bulky methoxymethyl group sits in the equatorial plane. The axial position at C6 is occupied by a small hydrogen atom. The primary steric strain is a mild 1,3-diaxial interaction across the ether oxygen (O1) between the C2 axial methyl and the C6 axial hydrogen. Conformer B (Axial Methoxymethyl): The methoxymethyl group is forced into the axial position. This creates a catastrophic 1,3-diaxial clash between the C2 axial methyl and the C6 axial methoxymethyl group. The presence of bulky substituents forces the molecule into a "locked" conformation to minimize this exact type of steric strain[2].

Logical flow of conformational thermodynamic stability based on 1,3-diaxial interactions.

Quantitative Thermodynamic Parameters

The thermodynamic stability of the methoxymethyl group is a critical factor in the overall energy landscape[3]. To understand the causality behind the locked conformation, we must quantify the steric penalties.

Table 1: Estimated Conformational Thermodynamic Parameters at 298 K

| Parameter | Value | Description |

| A-value (-CH₃) | ~1.70 kcal/mol | Standard conformational free energy for a methyl group. |

| A-value (-CH₂OCH₃) | ~1.80 kcal/mol | Estimated conformational free energy for a methoxymethyl group. |

| 1,3-Diaxial Strain (Me / H) | ~0.9 kcal/mol | Interaction between C2 axial Me and C6 axial H (Conformer A). |

| 1,3-Diaxial Strain (Me / CH₂OMe) | > 3.5 kcal/mol | Severe steric clash across the ether oxygen (O1) (Conformer B). |

| Calculated ΔG° (Eq → Ax) | +2.8 to +3.2 kcal/mol | Net free energy difference overwhelmingly favoring Conformer A. |

Because ΔG° is highly positive for the transition to Conformer B, the molecule exists >99% in Conformer A at room temperature.

Experimental Workflows for Thermodynamic Profiling

To prove this thermodynamic stability, we cannot rely solely on theoretical A-values. We must deploy a self-validating experimental system where spectroscopic data directly corroborates computational thermodynamics.

Step-by-step experimental workflow for thermodynamic and conformational profiling.

Protocol 1: NMR-Based Conformational Analysis

Causality: We utilize Nuclear Magnetic Resonance (NMR) not just for structural confirmation, but to freeze molecular motion and map through-space atomic proximities. This proves the exact thermodynamic resting state of the morpholine ring[4].

-

Sample Preparation: Dissolve 15 mg of enantiomerically pure 6-(Methoxymethyl)-2,2-dimethylmorpholine in 0.5 mL of CDCl₃. Reasoning: CDCl₃ is a non-polar, non-hydrogen-bonding solvent that prevents solvent-solute interactions from artificially altering the intrinsic conformational equilibrium.

-

1D ¹H NMR Acquisition (298 K): Acquire a standard proton spectrum. Observe the coupling constants ( J -values) of the C6 proton. An axial-axial coupling ( J ≈ 10-12 Hz) with the adjacent C5 protons immediately suggests the C6 proton is axial, placing the methoxymethyl group equatorial.

-

Variable-Temperature (VT) NMR: Cool the probe sequentially to 220 K. Reasoning: Cooling slows the chair-chair interconversion rate below the NMR timescale. If Conformer B exists in any measurable thermodynamic quantity (>1%), its distinct signals will de-coalesce and become visible.

-

2D NOESY Acquisition: Apply a mixing time of 400 ms. Reasoning: This specific mixing time allows Nuclear Overhauser Effect (NOE) buildup. We look specifically for a cross-peak between the C2 axial methyl protons and the C6 axial proton. Self-Validation: If the methoxymethyl group were axial (Conformer B), this cross-peak would vanish. The presence of this cross-peak definitively proves Conformer A is the thermodynamic minimum.

Protocol 2: Computational Thermodynamics (DFT)

Causality: Experimental data must be anchored by first-principles quantum mechanics to ensure the observed stability is mathematically sound.

-

Conformational Search: Execute a Monte Carlo conformational search using the OPLS4 force field to generate all possible ring geometries.

-

Geometry Optimization: Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. Reasoning: This level of theory provides an excellent balance of computational cost and accuracy for organic heterocycles.

-

Frequency Calculations: Perform vibrational frequency calculations at 298.15 K. Reasoning: This ensures the optimized structures are true thermodynamic minima (zero imaginary frequencies) and extracts the absolute Gibbs free energy (G).

-

Thermodynamic Validation: Calculate ΔG° = G(axial) - G(equatorial). Self-Validation: The computational ΔG° (expected ~+3.0 kcal/mol) must perfectly align with the >99:<1 population ratio observed in the VT-NMR data. If the DFT predicts a stable axial conformer, the force field or basis set must be recalibrated against the empirical NOESY data.

Implications for Pharmacokinetics and Drug Design

Understanding the thermodynamic stability of this isomer is paramount for drug development. Because the 6-(Methoxymethyl)-2,2-dimethylmorpholine ring is thermodynamically "locked" into a single chair conformation, the spatial vectors of the nitrogen lone pair and the ether oxygen are rigidly fixed.

This rigidity reduces the entropic penalty upon binding to a target receptor (e.g., monoamine transporters or kinases), often resulting in higher binding affinities compared to highly flexible, unsubstituted morpholines. Furthermore, the equatorial positioning of the methoxymethyl group shields the C6 position from rapid cytochrome P450-mediated oxidation, enhancing the metabolic stability of the pharmacophore.

Sources

Application Note & Protocol: Asymmetric Synthesis of (R)-6-(Methoxymethyl)-2,2-dimethylmorpholine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Substituted morpholines are highly privileged scaffolds in modern drug discovery, frequently employed to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), such as improving aqueous solubility, metabolic stability, and target binding affinity. Specifically, the asymmetric synthesis of (R)-6-(Methoxymethyl)-2,2-dimethylmorpholine (CAS: 2375250-51-2) presents a unique structural challenge due to the presence of a gem-dimethyl group at C2 and a chiral methoxymethyl ether at C6.

To achieve high enantiomeric excess (ee) and scalability, this protocol utilizes a highly efficient, two-step "chiral pool" approach. Rather than relying on late-stage asymmetric transition-metal catalysis, stereocontrol is established early using an enantiopure epoxide, followed by a stereoretentive ring closure [1].

The Causality of the Synthetic Design:

-

Regioselective Epoxide Opening: The synthesis begins with the nucleophilic attack of 1-amino-2-methylpropan-2-ol (CAS: 2854-16-2) [2] on (R)-methyl glycidyl ether. The primary amine selectively attacks the less sterically hindered terminal carbon of the epoxide. This establishes the complete carbon-nitrogen backbone of the morpholine while leaving the chiral secondary alcohol intact [3].

-

Stereoretentive Acid-Catalyzed Cyclodehydration: The resulting di-alkanolamine intermediate undergoes an intramolecular etherification driven by concentrated sulfuric acid. Under these strongly acidic conditions, the tertiary hydroxyl group is preferentially protonated and eliminated to form a highly stable tertiary carbocation. The secondary hydroxyl group (at the chiral center) then acts as an intramolecular nucleophile, trapping the carbocation to close the morpholine ring. Crucially, because the C–O bond at the C6 chiral center is never cleaved during this step, the absolute stereochemistry is 100% retained.

Retrosynthetic Analysis & Workflow

Figure 1: Two-step asymmetric synthetic workflow for (R)-6-(Methoxymethyl)-2,2-dimethylmorpholine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-1-((2-hydroxy-3-methoxypropyl)amino)-2-methylpropan-2-ol

Self-Validating Check: Ensure the amine is used in slight excess to prevent double alkylation (formation of tertiary amines).

Reagents & Equipment:

-

(R)-Methyl glycidyl ether (1.0 equiv, 100 mmol, 8.81 g)

-

1-Amino-2-methylpropan-2-ol (1.2 equiv, 120 mmol, 10.69 g)

-

Absolute ethanol (20 mL, optional; reaction can be run neat)

-

250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

Procedure:

-

Charge the round-bottom flask with 1-amino-2-methylpropan-2-ol and absolute ethanol.

-

Cool the mixture to 0 °C using an ice bath.

-

Add (R)-methyl glycidyl ether dropwise over 30 minutes to manage the exothermic ring-opening process.

-

Remove the ice bath and gradually heat the reaction mixture to 80 °C. Stir at this temperature for 12–16 hours.

-

Monitor the reaction via TLC (DCM:MeOH 9:1, ninhydrin stain) until the epoxide is completely consumed.

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Purify the crude di-alkanolamine via vacuum distillation to remove the excess 1-amino-2-methylpropan-2-ol. The resulting viscous oil is used directly in the next step.

Step 2: Acid-Catalyzed Cyclodehydration

Self-Validating Check: Temperature control during H₂SO₄ addition is critical. Adding the intermediate to the acid too quickly will cause charring and oxidative degradation [1].

Reagents & Equipment:

-

(R)-Di-alkanolamine intermediate from Step 1 (~100 mmol)

-

Concentrated Sulfuric Acid (98% H₂SO₄) (2.5 equiv, 250 mmol, ~13.3 mL)

-

Sodium Hydroxide (NaOH) pellets/solution for neutralization

-

Dichloromethane (DCM) for extraction

-

Dean-Stark apparatus (optional, for larger scale water removal)

Procedure:

-

In a well-ventilated fume hood, place a 250 mL round-bottom flask containing the concentrated H₂SO₄ and cool to 0 °C in an ice-salt bath.

-

Cautiously add the (R)-di-alkanolamine intermediate dropwise to the cold sulfuric acid under vigorous stirring. Maintain the internal temperature below 20 °C during addition.

-

Once the addition is complete, equip the flask with a condenser and heat the mixture to 160 °C using an oil bath. Maintain this temperature for 4–6 hours.

-

Cool the dark reaction mixture to room temperature, then carefully pour it over 150 g of crushed ice.

-

Slowly basify the aqueous mixture by adding a cold, concentrated aqueous NaOH solution (40% w/v) until the pH is >12. Note: This step is highly exothermic; maintain cooling.

-

Extract the basic aqueous layer with DCM (3 × 100 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the target compound, (R)-6-(Methoxymethyl)-2,2-dimethylmorpholine, via fractional vacuum distillation or silica gel chromatography (eluting with Hexanes:EtOAc with 1% Et₃N to prevent streaking).

Quantitative Data & Process Optimization

To ensure maximum yield and prevent racemization or decomposition, the following parameters were optimized during the cyclodehydration step:

| Parameter | Condition A (Sub-optimal) | Condition B (Optimal) | Condition C (Sub-optimal) | Mechanistic Impact on Yield & Purity |

| H₂SO₄ Equivalents | 1.0 eq | 2.5 eq | 5.0 eq | 2.5 eq ensures complete protonation of the amine (protecting it from oxidation) while providing sufficient acidity to drive the tertiary alcohol dehydration [1]. |

| Cyclization Temp | 120 °C | 160 °C | 200 °C | 120 °C results in incomplete cyclization. 200 °C leads to severe charring and resinification of the morpholine product. |

| Epoxide Opening | Neat, 25 °C | Neat, 80 °C | EtOH, reflux | Neat conditions at 80 °C accelerate the reaction kinetics without the need for solvent stripping, maximizing atom economy. |

Analytical Characterization Standards

To verify the structural and stereochemical integrity of the synthesized morpholine, the following analytical validations must be performed:

-

¹H NMR (CDCl₃): Look for the diagnostic gem-dimethyl singlet peak integration (6H) around 1.1–1.2 ppm. The methoxymethyl protons (-OCH₃) will appear as a sharp singlet (3H) near 3.3 ppm.

-

Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralpak AD-H) to confirm the enantiomeric excess (ee > 98%). Compare the retention time against a racemic standard of 6-(methoxymethyl)-2,2-dimethylmorpholine.

-

GC-MS: Confirm the exact mass and fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 159.13.

References

Utilizing 6-(Methoxymethyl)-2,2-dimethylmorpholine as a building block in medicinal chemistry

An in-depth technical guide designed for medicinal chemists, pharmacologists, and drug development professionals. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes, focusing instead on the mechanistic causality, physicochemical profiling, and self-validating workflows required to successfully integrate 6-(Methoxymethyl)-2,2-dimethylmorpholine into advanced drug discovery pipelines.

Mechanistic Rationale: The "Why" Behind the Structure

The morpholine ring is a prevalent, privileged scaffold in medicinal chemistry, frequently utilized to modulate physicochemical and pharmacokinetic characteristics such as aqueous solubility, basicity, and bioavailability[1]. However, unsubstituted morpholines present specific metabolic liabilities. The strategic design of 6-(Methoxymethyl)-2,2-dimethylmorpholine addresses these liabilities through precise regiochemical modifications:

-

CYP450 Steric Shielding (2,2-Dimethyl Substitution): The primary metabolic clearance pathway for morpholine-containing drugs involves Cytochrome P450 (CYP450)-mediated oxidation at the electron-rich carbons adjacent to the oxygen atom (C2 and C6), leading to rapid ring opening and dealkylation. By installing a gem-dimethyl group at the C2 position, severe steric hindrance is introduced, effectively blocking CYP450 access to this metabolic "soft spot" and significantly increasing the microsomal half-life ( T1/2 )[2].

-

Target Engagement & Conformational Locking (6-Methoxymethyl Substitution): The addition of a methoxymethyl group at the C6 position serves a dual purpose. First, it provides additional steric bulk to protect the remaining oxygen-adjacent carbon. Second, the ether oxygen of the methoxymethyl group acts as a flexible, yet localized, hydrogen bond acceptor. In the context of kinase inhibitors, this allows the molecule to reach into specific sub-pockets (such as the hinge region) to interact with conserved residues, enhancing both potency and selectivity[3].

-

Preserved Nucleophilicity: Standard morpholine numbering places the oxygen at position 1 and the nitrogen at position 4. Because the bulky 2,2-dimethyl and 6-methoxymethyl groups are located adjacent to the oxygen, the C3 and C5 positions adjacent to the secondary amine remain unhindered methylenes ( CH2 ). This ensures the amine retains excellent nucleophilicity for downstream SNAr or Buchwald-Hartwig cross-coupling reactions.

Physicochemical & Pharmacokinetic Profiling

Replacing a piperidine or an unsubstituted morpholine with 6-(Methoxymethyl)-2,2-dimethylmorpholine fundamentally alters the compound's profile. The morpholine oxygen lowers the basicity (pKa) of the amine via inductive electron withdrawal, which drastically reduces the risk of binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity[4].

Table 1: Comparative Physicochemical and Metabolic Profile

| Scaffold | Predicted pKa | hERG Liability Risk | CYP450 Liability (Liver Microsomes) | Primary Structural Advantage |

| Piperidine | ~10.0 - 11.0 | High (due to high basicity) | Moderate (C-alpha oxidation) | High basicity for salt formation. |

| Morpholine | ~8.3 - 8.5 | Low | High (C2/C6 oxidation & ring opening) | Improved solubility, lower pKa. |

| 2,2-Dimethylmorpholine | ~8.4 - 8.6 | Low | Low (Sterically shielded at C2) | High metabolic stability[2]. |

| 6-(Methoxymethyl)-2,2-dimethylmorpholine | ~8.2 - 8.5 | Low | Very Low (Shielded at C2 and C6) | Extra H-bond acceptor, locked conformation. |

Application in Targeted Protein Kinase Inhibition

Substituted morpholines are foundational to the design of inhibitors targeting the PI3K/Akt/mTOR pathway and other critical kinases like TAK1 and LRRK2. Docking studies of highly potent kinase inhibitors reveal that the oxygen atom in sterically constrained morpholines (like cis-dimethylmorpholine) directly interacts with conserved lysine residues (e.g., Lys-63 in TAK1) within the ATP-binding site[3].

Caption: PI3K/mTOR signaling cascade and dual inhibition by morpholine-derived compounds.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently verify the success and integrity of each step.

Protocol A: Nucleophilic Aromatic Substitution ( SNAr ) to Heteroaryl Cores

This protocol details the attachment of 6-(Methoxymethyl)-2,2-dimethylmorpholine to a generic heteroaryl chloride (e.g., a pyrimidine or pyridine core) to build a kinase inhibitor scaffold.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve the heteroaryl chloride (1.0 eq, e.g., 2,4-dichloropyrimidine) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

-

Amine Addition: Add 6-(Methoxymethyl)-2,2-dimethylmorpholine (1.1 eq). The slight excess compensates for any trace moisture-induced degradation of the electrophile.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progression via LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Self-Validation Checkpoint: The protocol validates itself during the LC-MS monitoring phase. The disappearance of the starting material mass and the appearance of the [M+H]+ product peak confirms coupling. If a bis-substituted byproduct is observed, it indicates that the reaction temperature was too high, overcoming the steric gating of the first substitution.

Table 2: Representative SNAr Reaction Optimization Data

| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| K2CO3 | Acetonitrile | 60 | 12 | 45% |

| TEA | DMF | 80 | 8 | 72% (Trace side-products) |

| DIPEA | DMF | 80 | 5 | >95% (Clean conversion) |

Protocol B: In Vitro Liver Microsomal Stability Assay

To prove the efficacy of the 2,2-dimethyl and 6-methoxymethyl steric shields, the compound must be subjected to a microsomal stability assay.

Caption: Self-validating workflow for assessing and optimizing microsomal metabolic stability.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

-

Compound Spiking: Pre-incubate the microsome mixture with the test compound (final concentration: 1 µM) at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

-

Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately quench it by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins.

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion and calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).

Self-Validation Checkpoint: A negative control sample lacking NADPH must be run in parallel. If degradation of the test compound occurs in the minus-NADPH control, the compound is chemically unstable in the assay buffer or is being degraded by non-CYP mediated pathways (e.g., esterases in the microsomes). This built-in control prevents false-positive CYP-clearance assignments[1].

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scale-Up Manufacturing Protocol for 6-(Methoxymethyl)-2,2-dimethylmorpholine

Introduction & Strategic Rationale

Morpholine derivatives are privileged pharmacophores in modern drug discovery, frequently utilized to enhance aqueous solubility, modulate physicochemical properties (such as pKa), and improve the metabolic stability of active pharmaceutical ingredients (APIs). The specific substitution pattern found in 6-(methoxymethyl)-2,2-dimethylmorpholine [1] offers highly specialized structural advantages:

-

Metabolic Shielding: The gem-dimethyl group at the C2 position sterically shields the adjacent ether oxygen, significantly reducing the liability for oxidative metabolism (e.g., via cytochrome P450 enzymes).

-

Target Engagement: The methoxymethyl group at the C6 position provides a flexible, localized hydrogen-bond acceptor that can probe specific kinase or receptor binding pockets.

For advanced enantiopure applications, the (R)-enantiomer, (R)-6-(methoxymethyl)-2,2-dimethylmorpholine [2], is highly sought after as a chiral building block. This application note details a scalable, two-step continuous/batch hybrid manufacturing protocol. By leveraging the intrinsic thermodynamic properties of the intermediates, this protocol acts as a self-validating system that guarantees both regiochemical and stereochemical integrity.

Chemical Pathway & Mechanistic Causality

The most robust and economically viable route to this scaffold is a two-step sequence: (1) regioselective epoxide ring-opening, followed by (2) chemoselective acid-catalyzed cyclodehydration[3]. The starting materials are 1-amino-2-methylpropan-2-ol[4] and glycidyl methyl ether.

Figure 1: Two-step scalable synthesis workflow for 6-(methoxymethyl)-2,2-dimethylmorpholine.

Causality of Regioselectivity & Stereopreservation

To achieve high yields on a multi-kilogram scale, the chemistry must dictate the outcome without the need for complex chromatographic purification.

Step 1 (Epoxide Opening): The primary amine of 1-amino-2-methylpropan-2-ol attacks the least sterically hindered terminal carbon (C3) of the epoxide. This strictly yields the intermediate diol: 1-((2-hydroxy-2-methylpropyl)amino)-3-methoxypropan-2-ol.

Step 2 (Chemoselective Cyclodehydration): The intermediate diol contains both a tertiary alcohol and a secondary alcohol. Under strongly acidic conditions (concentrated H₂SO₄)[3], the tertiary alcohol is rapidly protonated and cleaved to form a highly stable tertiary carbocation. The secondary alcohol subsequently acts as an intramolecular nucleophile, closing the 6-membered morpholine ring.

The Self-Validating Insight: Because the C–O bond of the secondary alcohol is never broken during this carbocation-mediated mechanism, the stereocenter at C6 is perfectly preserved. If the process begins with enantiopure (R)-glycidyl methyl ether, the final product will be strictly (R)-6-(methoxymethyl)-2,2-dimethylmorpholine. This chemoselective pathway acts as a built-in quality control mechanism for chiral integrity.

Figure 2: Mechanistic causality of the chemoselective and stereopreserving cyclodehydration.

Scale-Up Experimental Protocols

Step 1: Synthesis of the Intermediate Diol

-

Reactor Preparation: Charge a jacketed glass reactor with 1-amino-2-methylpropan-2-ol (1.0 equiv) and absolute ethanol (2 volumes).

-

Thermal Control: Heat the mixture to 60°C under a continuous nitrogen sweep.

-

Epoxide Addition: Add glycidyl methyl ether (1.05 equiv) dropwise over 2 hours. Note: The ring-opening is exothermic; control the addition rate to maintain the internal temperature between 60°C and 70°C.

-

Maturation: Stir the reaction at 70°C for 12 hours.

-

In-Process Control (IPC): Monitor via GC-MS until the amine precursor is <1% AUC.

-

Workup: Concentrate the mixture under reduced pressure (50 mbar, 50°C) to remove ethanol and trace unreacted epoxide. Self-Validation Check: The resulting viscous oil should represent >95% of the theoretical mass balance and is used directly in Step 2 without further purification.

Step 2: Cyclodehydration to the Morpholine Scaffold

-

Acid Charging: In a separate reactor equipped with a mechanical stirrer, internal thermometer, and a distillation head, charge concentrated sulfuric acid (2.5 equiv)[3].

-

Cooling: Cool the acid to 0°C using a chiller unit.

-

Diol Addition: Slowly add the intermediate diol from Step 1 dropwise over 1 to 1.5 hours. Critical Parameter: Maintain the internal temperature below 20°C to prevent premature charring or polymerization.

-

Cyclization: Once the addition is complete, gradually heat the mixture to 150°C–160°C for 5 hours. Water generated during the cyclodehydration will distill off, driving the thermodynamic equilibrium toward the morpholine product.

-

Neutralization: Cool the dark reaction mixture to 0°C. Cautiously pour the mixture over crushed ice. Basify the aqueous solution by slowly adding 50% w/w NaOH(aq) until pH > 12, ensuring the temperature remains strictly below 25°C[3].

-

Extraction & Purification: Extract the free base morpholine with Methyl tert-butyl ether (MTBE) (3 x 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via fractional vacuum distillation to afford the pure target compound as a colorless liquid.

Quantitative Data & Process Parameters

Summarized below are the Critical Process Parameters (CPPs) and expected quantitative outputs for the scale-up workflow.

| Parameter | Step 1: Epoxide Opening | Step 2: Cyclodehydration |

| Reagent Stoichiometry | 1 : 1.05 (Amine : Epoxide) | 1 : 2.5 (Diol : H₂SO₄) |

| Operating Temperature | 60°C – 70°C | 150°C – 160°C |

| Reaction Time | 12 hours | 5 hours |

| In-Process Control (IPC) | GC-MS (Amine consumption) | GC-MS (Diol consumption) |

| Expected Isolated Yield | 92% – 95% (Crude) | 75% – 82% (Post-Distillation) |

| Stereochemical Integrity | 100% ee (No bond breaking) | >98% ee (Chemoselective pathway) |

Troubleshooting & Process Optimization

-

Charring or Resinification in Step 2: If the isolated yield of the morpholine is low and the reaction mixture is excessively viscous/dark, the heating ramp was likely too aggressive. Ensure the diol is completely dissolved and homogenized in the sulfuric acid at low temperatures (<20°C) before initiating the ramp to 160°C[3].

-

Incomplete Cyclization: Monitored by the presence of the[M+] mass of the diol in the GC-MS trace during Step 2. If observed, increase the H₂SO₄ ratio slightly (up to 3.0 equiv) or extend the high-temperature hold time by 1–2 hours. Ensure the distillation head is efficiently removing water to prevent reaction stalling.

References

- Google Patents. "CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors.

Sources

Application Note: Advanced Conjugation Techniques for 6-(Methoxymethyl)-2,2-dimethylmorpholine in Targeted Drug Design

Document Type: Application Note & Standard Operating Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The morpholine ring is a ubiquitous pharmacophore in modern medicinal chemistry, frequently employed to enhance aqueous solubility, tune the pKa of basic centers, and engage the solvent-exposed regions of target proteins[1]. However, unsubstituted morpholine moieties carry a significant oxidative liability; they are highly susceptible to cytochrome P450 (CYP3A4)-mediated ring-opening and oxidative metabolism[2].

To circumvent these metabolic vulnerabilities while expanding structure-activity relationship (SAR) vectors, 6-(Methoxymethyl)-2,2-dimethylmorpholine (CAS: 1481252-51-0)[3] has emerged as a premium building block. The strategic substitutions on this scaffold provide three distinct advantages:

-

Steric Shielding (2,2-dimethyl): The gem-dimethyl group blocks the adjacent carbon from oxidative attack and enforces a rigid, predictable chair conformation, reducing the entropic penalty upon target binding.

-

Lipophilic Modulation (6-methoxymethyl): The methoxymethyl extension fine-tunes the overall lipophilicity (LogP) and introduces an additional hydrogen-bond acceptor capable of interacting with specific sub-pockets or the hinge region of kinases.

-

Chiral Vectoring: Available in specific enantiomers (e.g., the (S)-enantiomer CAS 2375248-31-8[4] and (R)-enantiomer CAS 2375250-51-2[5]), it allows for precise spatial orientation of the methoxy oxygen.

Conjugating this sterically encumbered secondary amine requires optimized synthetic strategies. This guide details the causal logic and self-validating protocols for integrating this complex morpholine into drug scaffolds via Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).

Conjugation Strategies & Causality

The steric bulk flanking the secondary amine—specifically the adjacent 2,2-dimethyl groups—significantly reduces its nucleophilicity compared to standard morpholine. Consequently, standard alkylation conditions often result in poor yields or complete failure.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

For unactivated aryl or heteroaryl halides, transition-metal catalysis is mandatory. The key to successfully coupling 6-(Methoxymethyl)-2,2-dimethylmorpholine lies in the ligand selection. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or Mor-DalPhos , are required[6].

-

Causality: The extreme steric bulk of XPhos facilitates the rapid reductive elimination of the sterically hindered product from the palladium center. Furthermore, it prevents the formation of off-cycle, inactive bis-amine palladium complexes, a common failure mode when coupling hindered secondary amines.

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient heteroaromatic cores (e.g., 2-chloropyrimidines or 4-chloroquinazolines common in oncology targets), SNAr remains viable.

-

Causality: Because the amine is sterically hindered, the activation energy barrier for the addition-elimination mechanism is elevated. This necessitates the use of polar aprotic solvents (DMF or DMSO) to stabilize the Meisenheimer complex intermediate, combined with elevated temperatures (80–120 °C) and a non-nucleophilic base (DIPEA) to drive the reaction without competing side reactions.

Mandatory Visualization: Conjugation Decision Workflow

Workflow for selecting the optimal conjugation strategy for the morpholine building block.

Data Presentation: Optimization & Physicochemical Impact

Table 1: Comparative Physicochemical Impact (Theoretical SAR)

Demonstrating the structural advantages of the substituted morpholine over the unsubstituted baseline.

| Property | Unsubstituted Morpholine | 6-(Methoxymethyl)-2,2-dimethylmorpholine | Mechanistic Impact |

| Metabolic Stability (t1/2) | Low (CYP3A4 oxidation) | High | Steric blocking by gem-dimethyl groups prevents α-oxidation. |

| Conformational Flexibility | High (Rapid chair flipping) | Low (Locked chair) | Reduces entropic penalty upon binding; enhances target affinity. |

| LogP Contribution | ~ -0.86 | ~ +0.45 | Methoxymethyl and dimethyl groups increase lipophilicity, improving membrane permeability. |

| H-Bond Acceptors | 1 (Ring Oxygen) | 2 (Ring + Methoxy Oxygen) | Enables secondary interactions with solvent front or hinge region. |

Table 2: Ligand Optimization for Buchwald-Hartwig Amination

Reaction Conditions: Aryl bromide (1.0 eq), Amine (1.5 eq), Pd2(dba)3 (1.5 mol%), Ligand (3.0 mol%), NaOtBu (2.0 eq), Toluene, 100 °C, 6h.[6]

| Ligand | Catalyst State | Conversion (%) | Notes / Causality |

| BINAP | Bidentate | < 10% | Too rigid; fails to accommodate the steric bulk of the amine during reductive elimination. |

| P(tBu)3 | Monodentate | 45% | Active, but prone to catalyst degradation over time at 100 °C. |

| XPhos | Monodentate (Bulky) | > 95% | Optimal. Biaryl framework stabilizes Pd(0) and forces rapid reductive elimination. |

| Mor-DalPhos | P,N-Chelating | 92% | Excellent alternative; highly chemoselective for challenging secondary amines[6]. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Buchwald-Hartwig Cross-Coupling via XPhos

This protocol is designed as a self-validating system. The visual cues and in-process controls (IPCs) ensure the integrity of the catalytic cycle.

Reagents:

-

Aryl Halide (Electrophile): 1.0 mmol

-

6-(Methoxymethyl)-2,2-dimethylmorpholine: 1.5 mmol

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]: 0.015 mmol (1.5 mol%)

-

XPhos: 0.030 mmol (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu): 2.0 mmol

-

Anhydrous Toluene: 10 mL

Step-by-Step Methodology:

-

Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Toluene (10 mL). Sparge the solvent with ultra-pure Nitrogen or Argon for 30 minutes. Causality: Pd(0) and electron-rich phosphines are highly sensitive to oxygen. Failure to degas will result in rapid oxidation of XPhos to its phosphine oxide, killing the catalytic cycle.

-

Catalyst Pre-activation: Add Pd2(dba)3 (1.5 mol%) and XPhos (3.0 mol%) to the degassed toluene under a positive stream of inert gas. Stir at room temperature for 10 minutes.

-

Self-Validation Checkpoint: The solution should transition from a dark purple/red (Pd2(dba)3) to a pale, clear yellow/orange. This visual shift confirms the successful formation of the active L-Pd(0) species.

-

-

Reagent Addition: Add the Aryl Halide (1.0 mmol), 6-(Methoxymethyl)-2,2-dimethylmorpholine (1.5 mmol), and NaOtBu (2.0 mmol) in one portion. Seal the flask.

-

Reaction Execution: Heat the mixture to 100 °C (reflux) using an oil bath or heating block for 6 to 8 hours.

-

In-Process Control (IPC): At 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS. Validation: Look for the complete disappearance of the aryl halide mass peak.

-

Workup: Cool to room temperature. Quench with deionized water (10 mL) to destroy unreacted base. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient) to isolate the conjugated product.

Protocol B: SNAr Conjugation to Electron-Deficient Heterocycles

Used primarily for attaching the morpholine derivative to pyrimidine, triazine, or quinazoline cores.

Reagents:

-

Heteroaryl Chloride (e.g., 2-chloropyrimidine derivative): 1.0 mmol

-

6-(Methoxymethyl)-2,2-dimethylmorpholine: 1.2 mmol

-

N,N-Diisopropylethylamine (DIPEA): 2.5 mmol

-

Anhydrous N,N-Dimethylformamide (DMF): 5 mL

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Heteroaryl Chloride (1.0 mmol) in anhydrous DMF (5 mL) in a sealed vial.

-